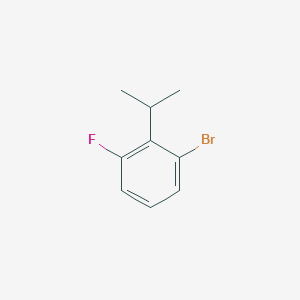

1-Bromo-3-fluoro-2-(propan-2-yl)benzene

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.me They are invaluable precursors in organic synthesis due to their ability to undergo a wide array of chemical transformations. fiveable.mersc.org The carbon-halogen bond in aryl halides can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. fiveable.me

One of the most prominent applications of aryl halides is in transition-metal-catalyzed cross-coupling reactions. fiveable.me Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize aryl halides to create complex molecular architectures from simpler starting materials. fiveable.me These reactions are fundamental in the pharmaceutical industry for the synthesis of new drug candidates and in materials science for the development of organic light-emitting diodes (OLEDs) and other functional materials.

Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are potent nucleophiles used to form new carbon-carbon bonds. wikipedia.org They also participate in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The versatility of aryl halides makes them indispensable intermediates in the construction of a vast range of organic molecules. rsc.orgsemanticscholar.org

The Unique Electronic and Steric Influence of Fluorine and Bromine in Aromatic Systems

The properties of an aryl halide are significantly influenced by the nature of the halogen substituent. Fluorine and bromine, while both halogens, exert distinct electronic and steric effects on the aromatic ring.

Bromine: Bromine is less electronegative than fluorine but more polarizable. nih.gov Like fluorine, it exhibits both an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org The balance of these effects also results in the deactivation of the aromatic ring towards electrophilic substitution. msu.edu The larger atomic radius of bromine compared to fluorine introduces greater steric bulk, which can influence the regioselectivity of reactions and the conformation of molecules. nih.gov The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a better leaving group in many reactions, which is a key consideration in its use in cross-coupling reactions.

The interplay of these electronic and steric factors is crucial in determining the reactivity and properties of halogenated aromatic compounds. nih.govnih.gov

Overview of ortho-Substituted Alkylhalobenzenes in Modern Chemical Transformations

The specific placement of substituents on the benzene (B151609) ring has a profound impact on a molecule's reactivity and physical properties. In ortho-substituted alkylhalobenzenes, an alkyl group is positioned adjacent to a halogen atom. This arrangement can lead to unique steric and electronic interactions that are exploited in various chemical transformations.

The steric hindrance provided by the ortho-alkyl group can direct incoming reagents to other positions on the ring, thereby controlling the regioselectivity of a reaction. masterorganicchemistry.comchemistrysteps.com For instance, in electrophilic aromatic substitution reactions, the bulky ortho group can disfavor substitution at the adjacent position, leading to a higher proportion of the para-substituted product. masterorganicchemistry.com

Furthermore, the proximity of the alkyl and halogen groups can facilitate specific intramolecular reactions. The "ortho effect" can influence the acidity of nearby functional groups and the rates of certain reactions. In the context of organometallic chemistry, the ortho-substituents can play a role in directing metallation reactions, a process known as directed ortho metallation (DoM), which is a powerful tool for the regioselective functionalization of aromatic rings.

The study of ortho-substituted alkylhalobenzenes provides valuable insights into the intricate balance of steric and electronic effects that govern chemical reactivity. The compound at the center of this article, 1-Bromo-3-fluoro-2-(propan-2-yl)benzene, is an example of a polysubstituted benzene ring where these effects are expected to play a significant role in its chemical behavior.

Compound Profile: this compound

While specific research findings and detailed experimental data for this compound are not widely available in the public domain, we can infer its properties and potential reactivity based on the well-established principles of organic chemistry and the known characteristics of its constituent functional groups.

Interactive Data Table: Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for this compound. These values are estimations based on computational models and should be considered as such.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Boiling Point | Approx. 210-220 °C |

| Density | Approx. 1.45 g/cm³ |

| Refractive Index | Approx. 1.53 |

Note: These are computationally predicted values and have not been experimentally verified.

Interactive Data Table: Spectroscopic Data Interpretation

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic signals would show splitting patterns influenced by the bromine, fluorine, and isopropyl substituents. |

| ¹³C NMR | Resonances for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. Signals for the methine and methyl carbons of the isopropyl group would also be present. The carbon attached to bromine would be downfield, and the carbon attached to fluorine would show a large C-F coupling constant. |

| Mass Spec. | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

112611-86-6 |

|---|---|

Molecular Formula |

C9H10BrF |

Molecular Weight |

217.08 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

InChI Key |

VVUNXACHKBSQLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Propan 2 Yl Benzene

Strategic Approaches for ortho-Disubstituted Halobenzene Synthesis

The creation of ortho-disubstituted halobenzenes is a foundational challenge in organic synthesis. A primary strategy involves introducing substituents sequentially, where the directing effects of the groups already present on the ring guide the position of incoming groups. masterorganicchemistry.com However, when multiple ortho/para-directing groups are present, as would be the case in precursors to the target molecule (e.g., 1-fluoro-2-isopropylbenzene), traditional electrophilic substitution can lead to a mixture of products, complicating purification and reducing yields. brainkart.com

To overcome these limitations, chemists employ methods that offer high regioselectivity. One of the most powerful techniques in this context is Directed ortho-Metalation (DoM), which utilizes a functional group on the aromatic ring to direct a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-metal species that can then react with an electrophile. wikipedia.orgbaranlab.org This method allows for the precise installation of a substituent at a position that might be disfavored under standard electrophilic aromatic substitution conditions.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) stands out as a premier strategy for the synthesis of 1-bromo-3-fluoro-2-(propan-2-yl)benzene. This process involves the deprotonation of an aromatic C-H bond located ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnih.gov The resulting aryllithium intermediate is then trapped by an electrophile, leading to the formation of a 1,2-disubstituted product with high regioselectivity. nih.gov

The core of the DoM strategy is a two-step sequence: regioselective lithiation followed by electrophilic quenching. organic-chemistry.org In the context of synthesizing the target compound, a logical precursor would be 1-fluoro-2-(propan-2-yl)benzene. The fluorine atom can act as a moderate directing group, guiding the organolithium base to deprotonate the C-H bond at the C3 position.

The process is initiated by treating the substrate with a strong organolithium base at low temperatures. nih.gov The choice of base is critical for efficient deprotonation without unwanted side reactions. Following the formation of the aryllithium species, the reaction is "quenched" by the addition of an electrophile. youtube.com To install the bromine atom required for the final product, a suitable electrophilic bromine source is introduced.

| Reagent Type | Examples | Function |

| Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi), Lithium diisopropylamide (LDA) | Deprotonation of the aromatic ring ortho to the DMG |

| Electrophilic Bromine Sources | Bromine (Br₂), 1,2-Dibromotetrafluoroethane, N-Bromosuccinimide (NBS) | Introduction of the bromine atom at the lithiated position |

The regioselectivity of the DoM reaction is governed by the ability of the Directed Metalation Group (DMG) to coordinate with the lithium atom of the organolithium base. baranlab.org This interaction, a form of chelation, brings the base into close proximity with the ortho-proton, facilitating its abstraction and increasing the kinetic acidity of that specific position. organic-chemistry.org

In the precursor 1-fluoro-2-(propan-2-yl)benzene, the fluorine atom serves as the primary DMG. Although fluorine is considered a moderate DMG, it contains lone pairs of electrons that can coordinate with the Lewis acidic lithium cation. harvard.eduresearchgate.net The isopropyl group, while not a classical DMG, exerts steric and electronic influences. The lithiation is directed to the position ortho to the fluorine atom (C3) and meta to the isopropyl group. This outcome is favored because deprotonation at the position between the two substituents would be sterically hindered by the bulky isopropyl group.

The success and regiochemical outcome of a DoM reaction are determined by the hierarchy of directing groups present on the aromatic ring. harvard.edu Different functional groups exhibit varying strengths in their ability to direct metalation. This directing power is a crucial consideration when designing a synthesis for a polysubstituted arene.

Fluorine is recognized as a modest DMG, capable of directing lithiation to its ortho position. researchgate.net Its effectiveness is generally lower than that of stronger groups like amides or carbamates but sufficient to enable regioselective synthesis. nih.govorganic-chemistry.org The isopropyl group is an alkyl group, which is generally considered a weak directing group and primarily acts as an ortho/para director in electrophilic substitutions through its electron-donating inductive effect. leah4sci.com In DoM, its main influence is steric; its bulk can disfavor metalation at adjacent sites. masterorganicchemistry.com Therefore, in the lithiation of 1-fluoro-2-(propan-2-yl)benzene, the electronic directing effect of the fluorine atom is the dominant factor, guiding the metalation to the C3 position.

| Directing Group (DMG) | Relative Directing Strength | Typical Ortho/Para/Meta Director (in EAS) |

| -CONR₂ (Amide) | Strong | Meta |

| -OCONR₂ (Carbamate) | Strong | Ortho, Para |

| -OCH₃ (Methoxy) | Moderate | Ortho, Para |

| -F (Fluoro) | Moderate | Ortho, Para (deactivating) |

| -Cl (Chloro) | Weak | Ortho, Para (deactivating) |

| -CH(CH₃)₂ (Isopropyl) | Very Weak / Steric Influence | Ortho, Para (activating) |

Halogenation Reactions on Substituted Benzene (B151609) Derivatives

An alternative synthetic route involves the direct halogenation of a substituted benzene derivative. This approach relies on the principles of electrophilic aromatic substitution, where a brominating agent, activated by a Lewis acid catalyst, attacks the electron-rich aromatic ring. uomustansiriyah.edu.iqkhanacademy.org The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already on the ring. msu.edu

For the synthesis of this compound, a potential precursor for direct bromination would be 1-fluoro-2-(propan-2-yl)benzene. In this molecule, the isopropyl group is an activating, ortho/para-directing group, while the fluorine atom is a deactivating, ortho/para-directing group. leah4sci.comstackexchange.com The stronger activating group, in this case the isopropyl group, would primarily control the position of the incoming electrophile.

The isopropyl group directs to its ortho and para positions. The para position (C5) is sterically accessible. The ortho position (C3) is also electronically activated. The fluorine atom also directs ortho/para, which corresponds to the C3 and C5 positions relative to the fluorine. Therefore, electrophilic bromination would likely yield a mixture of 1-bromo-5-fluoro-2-(propan-2-yl)benzene and the desired this compound, with the former potentially being the major product due to reduced steric hindrance at the C5 position. masterorganicchemistry.com Achieving high selectivity for the desired C3 bromination via this method is challenging and would likely require specialized catalytic systems, such as shape-selective zeolites, to favor the more sterically crowded position. google.com

Common bromination agents for aromatic systems include molecular bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃). libretexts.org N-Bromosuccinimide (NBS) can also be used, often with an acid catalyst, for a milder bromination protocol. nih.gov

Introduction of Fluorine via Specific Fluorination Reagents or Building Blocks

The introduction of a fluorine atom onto an aromatic ring can be accomplished through various methods, including electrophilic fluorination. This approach involves the reaction of an electron-rich aromatic precursor with a reagent that delivers an electrophilic fluorine species ("F+"). For the synthesis of this compound, a potential strategy would involve the fluorination of a 1-bromo-2-(propan-2-yl)benzene intermediate.

A variety of modern electrophilic fluorinating agents are available, with N-F reagents being particularly common due to their relative stability and safety. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. The reaction proceeds by the attack of the aromatic ring on the electrophilic fluorine atom of the reagent.

The success of this strategy is highly dependent on the regioselectivity of the fluorination reaction, which is governed by the directing effects of the existing bromo and isopropyl substituents on the benzene ring.

Control of Regioselectivity in Electrophilic Aromatic Halogenation

The precise placement of substituents on the benzene ring is a critical aspect of the synthesis of this compound. Electrophilic aromatic substitution reactions are governed by the electronic and steric properties of the substituents already present on the ring. wikipedia.orgchemistrytalk.org

In a hypothetical synthesis involving the bromination of 1-fluoro-2-(propan-2-yl)benzene, the directing effects of the fluoro and isopropyl groups would determine the position of the incoming bromine atom.

Isopropyl Group: The isopropyl group is an ortho-, para-director and an activating group. chegg.combrainly.com It donates electron density through an inductive effect, making the ortho and para positions more nucleophilic. libretexts.org However, the bulkiness of the isopropyl group can sterically hinder the ortho positions, often favoring substitution at the para position. chegg.combrainly.com

Considering these competing effects in the electrophilic bromination of 1-fluoro-2-(propan-2-yl)benzene, the fluorine atom directs ortho and para to its position, and the isopropyl group also directs ortho and para. The position para to the fluorine and ortho to the isopropyl group (position 3) would be electronically activated. The position para to the isopropyl group is blocked by the fluorine. Steric hindrance from the bulky isopropyl group might disfavor substitution at the position ortho to it. Therefore, achieving the desired 3-bromo substitution would require careful optimization of reaction conditions to favor the electronically preferred, though potentially sterically influenced, position.

Palladium-Catalyzed C-H Activation and Cross-Coupling Pathways

Modern synthetic methodologies, particularly those catalyzed by palladium, offer powerful tools for the construction of highly functionalized aromatic systems.

C-H Arylation for the Construction of Functionalized Aromatic Systems

Palladium-catalyzed C-H activation is a transformative strategy that allows for the direct functionalization of carbon-hydrogen bonds. In the context of synthesizing this compound, a hypothetical C-H activation approach could involve the direct isopropylation of a 1-bromo-3-fluorobenzene (B1666201) precursor. This would involve the selective activation of the C-H bond at the 2-position, which is sterically hindered and electronically influenced by the adjacent bromo and fluoro substituents. While powerful, achieving high regioselectivity in such a transformation can be challenging and often requires the use of a directing group.

Suzuki-Miyaura and Related Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

A plausible Suzuki-Miyaura strategy for a precursor to this compound could involve the coupling of a dihalide, such as 1,3-dibromo-2-fluorobenzene, with an isopropylboronic acid or its corresponding ester. The reaction would selectively couple the isopropyl group at one of the bromine-bearing positions, likely influenced by the electronic environment and steric hindrance. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving a successful and selective coupling.

Alternative Synthetic Routes (e.g., involving Diazonium Salt Intermediates)

Reactions involving diazonium salt intermediates are classic and highly reliable methods for the synthesis of substituted aromatic compounds, particularly for the introduction of halogens. wikipedia.orgnih.gov

A highly plausible and practical synthetic route to this compound would likely start from a suitably substituted aniline (B41778). One such pathway could begin with 2-fluoro-6-isopropylaniline. This starting material can be subjected to a diazotization reaction, typically using sodium nitrite (B80452) in the presence of a strong acid (like HBr), to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) bromide catalyst, in a process known as the Sandmeyer reaction , would replace the diazonium group with a bromine atom to yield the final product. wikipedia.orgorganic-chemistry.org

An alternative approach using diazonium salt chemistry could start from 3-bromo-2-isopropylaniline. Diazotization of this aniline followed by the Balz-Schiemann reaction would introduce the fluorine atom. wikipedia.orgbyjus.com In this reaction, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com

These methods, particularly the Sandmeyer reaction starting from 2-fluoro-6-isopropylaniline, represent a robust and well-established strategy for accessing the specific substitution pattern of this compound.

Table of Plausible Synthetic Intermediates and Reactions

| Starting Material/Intermediate | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1-Bromo-2-(propan-2-yl)benzene | Electrophilic Fluorination | NFSI or Selectfluor® | This compound |

| 1-Fluoro-2-(propan-2-yl)benzene | Electrophilic Bromination | Br₂, FeBr₃ | This compound |

| 1,3-Dibromo-2-fluorobenzene | Suzuki-Miyaura Coupling | Isopropylboronic acid, Pd catalyst, base | This compound |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 2 Propan 2 Yl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity Patterns

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions on 1-Bromo-3-fluoro-2-(propan-2-yl)benzene is determined by the directing effects and steric hindrance imposed by the existing substituents.

Directing Effects of Bromine, Fluorine, and Isopropyl Substituents

The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is guided by the electronic properties of the substituents already present. longdom.org In the case of this compound, the directing effects of the three substituents are as follows:

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group, which is an activating substituent and an ortho, para-director. youtube.com It donates electron density to the ring primarily through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org

Fluorine (-F) and Bromine (-Br): Halogens are deactivating substituents, meaning they make the ring less reactive towards electrophiles compared to benzene itself. libretexts.org This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para position. libretexts.org

In this compound, the positions ortho and para to the activating isopropyl group are C4 and C6. The positions ortho and para to the fluorine atom are C2 and C4, and for the bromine atom, they are C2 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Electronic Effect | Directing Effect | Activated Positions |

|---|---|---|---|

| Isopropyl | Activating (Inductive) | ortho, para | C4, C6 |

| Fluorine | Deactivating (Inductive), Donating (Resonance) | ortho, para | C2 (occupied), C4 |

| Bromine | Deactivating (Inductive), Donating (Resonance) | ortho, para | C2 (occupied), C6 |

Steric and Electronic Influences on Reaction Outcomes and Selectivity

While the electronic directing effects suggest that positions C4 and C6 are the most likely sites for electrophilic attack, steric hindrance plays a crucial role in determining the final product distribution. The bulky isopropyl group at C2 significantly hinders access to the adjacent C1 and C3 positions, which are already substituted. More importantly, it also sterically hinders the C6 position.

Therefore, the substitution is most likely to occur at the C4 position, which is para to the isopropyl group and ortho to the fluorine atom. This position is electronically activated by all three substituents (or more accurately, the arenium ion intermediate is stabilized by all three) and is the least sterically hindered of the activated positions. Attack at C6 would be electronically favorable but sterically disfavored due to the proximity of the large isopropyl group. uomustansiriyah.edu.iq

The expected major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, on this compound is the 4-substituted isomer.

| Position of Attack | Electronic Favorability | Steric Hindrance | Expected Outcome |

|---|---|---|---|

| C4 | High (para to Isopropyl, ortho to Fluorine) | Low | Major Product |

| C5 | Low (meta to all substituents) | Moderate | Minor or No Product |

| C6 | High (ortho to Isopropyl and Bromine) | High (due to adjacent Isopropyl group) | Minor Product |

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

Activation by Electron-Withdrawing Halogens on the Aromatic Ring

For an SₙAr reaction to proceed via the addition-elimination mechanism, the aromatic ring must be activated by electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org

In this compound, the substituents are not strongly electron-withdrawing like nitro groups. While halogens are inductively electron-withdrawing, the isopropyl group is electron-donating. Consequently, the aromatic ring is not considered to be activated towards nucleophilic attack. Therefore, SₙAr reactions via the addition-elimination mechanism are expected to be very slow and require harsh reaction conditions, if they occur at all.

Consideration of Benzyne (B1209423) Intermediates in Reactions with Fluorobenzene (B45895) Derivatives

In the absence of activating groups, nucleophilic aromatic substitution on aryl halides can sometimes proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. libretexts.org This mechanism is favored by the use of very strong bases, such as sodium amide (NaNH₂). masterorganicchemistry.com

For this compound, the formation of a benzyne intermediate would require the abstraction of a proton ortho to one of the halogen leaving groups. The possible protons are at C4 and C6. Abstraction of the proton at C4, followed by elimination of the bromide ion from C3, would lead to a benzyne intermediate. Alternatively, abstraction of a proton from C6 followed by elimination of the bromide ion from C1 would also generate a benzyne. Given the presence of two halogens, the formation of a benzyne intermediate under strongly basic conditions is a plausible reaction pathway. uncw.edu The subsequent addition of a nucleophile to the benzyne would likely yield a mixture of products.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a bromine atom makes it a suitable substrate for such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely used in organic synthesis. The reactivity of aryl bromides in these reactions is well-established. The presence of the bulky isopropyl group at the ortho position (C2) introduces significant steric hindrance around the C-Br bond at C1. organic-chemistry.org This steric hindrance can make the reaction more challenging, often requiring specialized bulky and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step in the catalytic cycle. acs.orgrsc.org

Despite the steric hindrance, successful Suzuki-Miyaura couplings of sterically hindered aryl bromides have been reported with appropriate catalyst systems. organic-chemistry.org Similarly, the Buchwald-Hartwig amination, which forms a C-N bond, is also feasible with sterically hindered aryl bromides. researchgate.net Therefore, this compound is expected to undergo these transformations to form a variety of biaryl compounds and arylamines, respectively, provided that optimized catalytic systems are employed.

| Reaction | Description | Potential Product | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with an organoboron reagent (e.g., R-B(OH)₂) to form a C-C bond. | 1-Aryl-3-fluoro-2-(propan-2-yl)benzene | Requires a suitable palladium catalyst and a bulky phosphine ligand to overcome steric hindrance. organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine (e.g., R₂NH) to form a C-N bond. | N-Aryl-3-fluoro-2-(propan-2-yl)aniline derivative | Requires a suitable palladium catalyst and a bulky phosphine ligand; the nature of the amine also influences reactivity. researchgate.net |

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The reactivity of the C-Br bond allows for its participation in several key coupling methodologies.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. This compound can be coupled with a wide range of boronic acids or their derivatives in the presence of a palladium catalyst and a base. The steric hindrance from the ortho-isopropyl group may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. nih.govorganic-chemistry.org

Heck Reaction: For the formation of substituted alkenes, the Heck reaction provides a direct method for the arylation of olefins. wikipedia.org The reaction of this compound with various alkenes, under standard Heck conditions, would be expected to yield the corresponding substituted styrenic compounds. The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgorganic-chemistry.org The palladium-catalyzed coupling of this compound with primary or secondary amines would provide access to a range of N-aryl amines. The choice of ligand is crucial to overcome the steric hindrance and achieve efficient coupling. nih.gov

Carbon-Heteroatom Bond Formation: Beyond C-N bond formation, this substrate can also participate in couplings with other heteroatom nucleophiles. For instance, palladium-catalyzed C-O coupling with alcohols or phenols can yield diaryl or alkyl aryl ethers, though these reactions can be challenging. nih.gov

Table 1: Potential Cross-Coupling Reactions of this compound This table presents plausible reaction conditions based on general knowledge of cross-coupling reactions for similar substrates, as specific data for this compound is not readily available.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Biaryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | DMF | Stilbene derivative |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Diaryl amine |

| C-O Coupling | Phenol | Pd(OAc)₂, BrettPhos | Cs₂CO₃ | Toluene | Diaryl ether |

Mechanistic Aspects of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The success of the aforementioned cross-coupling reactions hinges on the efficiency of the elementary steps within the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The substituents on this compound exert significant influence over these steps.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center. The steric hindrance around the palladium, now bearing the bulky aryl group, can influence the ease of this step. The choice of base is also critical here, particularly in Suzuki-Miyaura coupling, to facilitate the formation of the active boronate species.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst. This step is generally favored for sterically hindered substrates as it relieves steric strain at the metal center. The electronic nature of the ligands on palladium also plays a crucial role in promoting this step.

Reactions at the Propan-2-yl (Benzylic) Position

The isopropyl group of this compound possesses a benzylic hydrogen, which is susceptible to reactions characteristic of this position due to the stabilizing effect of the adjacent aromatic ring on radical and cationic intermediates.

Free Radical Halogenation at Benzylic Carbons

The benzylic C-H bond is weaker than other aliphatic C-H bonds, making it a prime target for free radical halogenation. byjus.com Treatment of this compound with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to selectively introduce a bromine atom at the benzylic position. stackexchange.com

The mechanism proceeds via a radical chain reaction:

Initiation: Generation of a bromine radical from NBS.

Propagation: The bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, continuing the chain.

Termination: Combination of any two radical species.

The selectivity for the benzylic position is high due to the stability of the intermediate benzylic radical. libretexts.org

Oxidation Reactions of Alkyl Side Chains

The isopropyl side chain can be oxidized under strong oxidizing conditions. Treatment with a powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic or basic medium, followed by an acidic workup, would likely lead to the cleavage of the isopropyl group and the formation of the corresponding benzoic acid derivative. masterorganicchemistry.comdoubtnut.comyoutube.comchegg.com For this reaction to occur, the presence of at least one benzylic hydrogen is essential. Since the isopropyl group has one benzylic hydrogen, this oxidation is expected to proceed.

Comparative Reactivity Studies with Related Halogenated Alkylbenzenes

The reactivity of this compound in cross-coupling reactions is best understood by comparing it to related halogenated alkylbenzenes. The interplay of steric and electronic effects is key to understanding these differences. researchgate.netrsc.orgrsc.org

Steric Effects: The ortho-isopropyl group significantly increases the steric bulk around the reaction center compared to less substituted analogs like 1-bromo-3-fluorobenzene (B1666201) or 1-bromo-2-methyl-3-fluorobenzene. This steric hindrance can decrease the rate of oxidative addition and may require more specialized, bulky ligands to promote the reaction. researchgate.netnih.gov For instance, in a Suzuki-Miyaura coupling, the reaction of this compound would likely be slower than that of 1-bromo-3-fluorobenzene under identical conditions. nih.govorganic-chemistry.org

Electronic Effects: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bond. nih.govresearchgate.net This effect generally makes the aryl ring more electrophilic, which can favor the oxidative addition step. In comparison to a non-fluorinated analog like 1-bromo-2-isopropylbenzene, the presence of the fluorine atom in the title compound would be expected to enhance the rate of oxidative addition, assuming steric factors are comparable.

Table 2: Comparative Reactivity in a Hypothetical Suzuki-Miyaura Coupling This table provides a qualitative comparison of expected reactivity based on known steric and electronic effects.

| Compound | Key Features | Expected Relative Reactivity | Rationale |

|---|---|---|---|

| 1-Bromo-3-fluorobenzene | Minimal steric hindrance, electron-withdrawing fluorine | High | Low steric hindrance and activating electronic effect of fluorine favor oxidative addition. |

| 1-Bromo-2-isopropylbenzene | Significant steric hindrance, electron-donating isopropyl group | Low | Steric hindrance from the ortho-isopropyl group significantly slows oxidative addition. |

| This compound | Significant steric hindrance, electron-withdrawing fluorine | Moderate | Reactivity is a balance between the deactivating steric effect of the isopropyl group and the activating electronic effect of the fluorine atom. |

| 1-Bromo-4-fluorobenzene | Minimal steric hindrance, electron-withdrawing fluorine | High | Similar to 1-bromo-3-fluorobenzene, with low steric hindrance and an activating electronic effect. |

Spectroscopic Data for this compound Currently Unavailable

The required data includes precise chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, spin-spin coupling constants, and correlations from two-dimensional NMR techniques such as COSY, HSQC, and HMBC. Similarly, specific assignments of characteristic vibrational modes from Infrared (IR) and Raman spectroscopy are not documented for this compound in the available resources.

While general principles of spectroscopic analysis and data for structurally related compounds—such as 1-bromo-3-fluorobenzene or other substituted benzene derivatives—are available, this information is not sufficient to accurately describe the unique spectroscopic characteristics of this compound. Extrapolating from related structures would not provide the scientifically rigorous and precise data required for an authoritative article and would be speculative.

Therefore, the generation of a detailed article with the specified data tables and in-depth research findings on the spectroscopic characterization of this compound cannot be completed at this time due to the absence of the necessary primary experimental data.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Fluoro 2 Propan 2 Yl Benzene

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For 1-bromo-3-fluoro-2-(propan-2-yl)benzene, electron ionization mass spectrometry (EI-MS) provides critical data for molecular weight confirmation and offers insights into its structural integrity through analysis of its fragmentation pattern. libretexts.org

The molecular ion (M•+) peak is a direct indicator of the compound's molecular weight. libretexts.org The nominal molecular weight of this compound (C₉H₁₀BrF) is 216 g/mol (using ¹H, ¹²C, ¹⁹F, and ⁷⁹Br). A key characteristic in the mass spectrum of a monobrominated compound is the presence of a pair of peaks of nearly equal intensity for the molecular ion, M•+ and (M+2)•+. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Therefore, one would expect to see prominent peaks at m/z 216 (for the C₉H₁₀⁷⁹BrF ion) and m/z 218 (for the C₉H₁₀⁸¹BrF ion), confirming the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. libretexts.org For alkylbenzenes, a common and significant fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which leads to the formation of a stable benzylic cation. In the case of this compound, the most likely primary fragmentation event is the loss of a methyl group (•CH₃) from the isopropyl substituent. This would result in a stable secondary benzylic cation.

Another highly probable fragmentation is the loss of the entire isopropyl group (•C₃H₇), leading to a bromofluorobenzene cation. The analysis of these fragmentation patterns is essential for confirming the arrangement of the substituents on the benzene (B151609) ring.

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 216 | 218 | [C₉H₁₀BrF]•+ | - | Molecular Ion (M•+) |

| 201 | 203 | [C₈H₇BrF]+ | •CH₃ | Loss of a methyl radical from the isopropyl group. |

| 173 | 175 | [C₆H₄BrF]+ | •C₃H₇ | Loss of the isopropyl radical. |

| 122 | [C₈H₇F]+ | •CH₃, •Br | Loss of a methyl radical followed by a bromine radical. | |

| 94 | [C₆H₄F]+ | •C₃H₇, •Br | Loss of an isopropyl radical followed by a bromine radical. |

This table is based on predicted fragmentation patterns for alkyl-substituted aromatic halides. Actual experimental data may show additional fragments.

Microwave Spectroscopy for Rotational Constants and Precise Molecular Geometry Determination

Microwave spectroscopy is an exceptionally high-resolution technique used to study molecules in the gas phase. libretexts.org It measures the energies of transitions between quantized rotational states, providing unambiguous data for determining a molecule's precise three-dimensional structure. wikipedia.org By analyzing the rotational spectrum, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the principal moments of inertia of the molecule (Iₐ, Iₑ, and Iₐ), which are defined by the molecule's mass distribution and, therefore, its exact geometry—bond lengths and bond angles. tanta.edu.eg

For this compound, which is an asymmetric top molecule, all three of its moments of inertia are distinct (Iₐ ≠ Iₑ ≠ Iₐ). tanta.edu.eg Its rotational spectrum would be complex, consisting of many absorption lines. The analysis of this spectrum would yield the three rotational constants.

A study on the related molecule 1-bromo-3-fluorobenzene (B1666201) has been undertaken to determine its molecular shape using microwave spectroscopy, highlighting the utility of this technique for halogenated benzenes. furman.edu The introduction of the bulky isopropyl group at the C2 position in this compound would significantly alter the moments of inertia, leading to a completely different set of rotational constants and a distinct spectrum.

To obtain a complete molecular structure, the spectra of different isotopologues are typically measured. For instance, by substituting ¹²C with ¹³C at each carbon position, or ¹H with ²H in the isopropyl group, new sets of rotational constants can be obtained. This additional data allows for the precise determination of the atomic coordinates of the substituted atoms within the molecule's principal axis system, leading to highly accurate bond lengths and angles.

Table 2: Hypothetical Microwave Spectroscopy Data for this compound Isotopologues

| Isotopologue | A (MHz) | B (MHz) | C (MHz) | Information Gained |

| Normal (¹²C₉, ⁷⁹Br) | Value A₁ | Value B₁ | Value C₁ | Principal moments of inertia for the most abundant species. |

| ¹³C-substituted | Varies | Varies | Varies | Precise coordinates of individual carbon atoms. |

| ⁸¹Br-substituted | Value A₂ | Value B₂ | Value C₂ | Confirmation of bromine atom position. |

| ²H-substituted | Varies | Varies | Varies | Precise coordinates of hydrogen atoms in the isopropyl group. |

Note: The values in this table are hypothetical as experimental microwave data for this specific compound are not publicly available. They serve to illustrate the type of data obtained from the experiment.

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Vibrational Circular Dichroism for Chiral Analogues)

The steric bulk of the isopropyl group positioned between the bromine and fluorine atoms in this compound suggests the possibility of hindered rotation around the bond connecting the isopropyl group to the benzene ring. This can lead to distinct, stable conformations (rotamers). Advanced spectroscopic techniques are crucial for investigating these conformational preferences.

While this compound itself is achiral, the introduction of a stereocenter would create chiral analogues. For such chiral molecules, Vibrational Circular Dichroism (VCD) is a powerful technique for conformational analysis in solution. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute configuration and predominant solution-phase conformation of chiral molecules. rsc.orgnih.gov A VCD study of a chiral derivative could reveal the preferred orientation of the isopropyl group relative to the substituted benzene ring.

For the achiral parent compound, other advanced methods can provide conformational insights. Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, can be used to identify which protons are close to each other in space. For example, NOE signals between the methine proton of the isopropyl group and the aromatic protons would provide direct evidence about the group's rotational orientation.

Computational chemistry methods are often used in conjunction with experimental spectroscopy to analyze conformational preferences. mdpi.com By calculating the energies of different possible rotamers, the most stable conformations can be predicted. These theoretical predictions can then be validated by comparing calculated spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, or VCD spectra) with experimental data. mdpi.com

Table 3: Application of Advanced Spectroscopic Techniques for Conformational Analysis

| Technique | Applicability to Target Molecule | Type of Information Provided |

| Vibrational Circular Dichroism (VCD) | Chiral analogues only | Absolute configuration; predominant solution-phase conformation; orientation of substituents. ru.nl |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Applicable | Through-space correlations between protons; reveals spatial proximity and preferred rotational conformation of the isopropyl group. mdpi.com |

| Variable-Temperature NMR | Applicable | Information on the energy barriers between different conformers and their relative populations at different temperatures. |

| Computational Modeling (e.g., DFT) | Applicable | Prediction of stable conformers, rotational energy barriers, and theoretical spectroscopic data for comparison with experiment. |

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Fluoro 2 Propan 2 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations would provide fundamental insights into the geometry, stability, and reactivity of 1-Bromo-3-fluoro-2-(propan-2-yl)benzene.

Electronic Structure and Reactivity Descriptors

These analyses interpret the raw data from quantum chemical calculations to derive chemically meaningful insights into the molecule's stability and potential reactivity.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and StabilityNatural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. This method provides a quantitative description of bonding interactions. For this compound, NBO analysis would quantify the delocalization of electrons from lone pairs on the bromine and fluorine atoms into the aromatic ring. The analysis calculates the stabilization energies associated with these delocalization effects, providing a measure of their contribution to the overall stability of the molecule.

Without dedicated research, specific data for this compound in these categories remains unavailable.

Charge Distribution and Electrostatic Potential Mapping

Computational analysis of this compound reveals a nuanced electronic landscape shaped by the interplay of its substituents. The charge distribution and molecular electrostatic potential (MEP) are primarily dictated by the high electronegativity of the fluorine atom, the polarizability of the bromine atom, and the electron-donating nature of the isopropyl group.

Molecular electrostatic potential maps are valuable tools for visualizing the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In these maps, areas of negative electrostatic potential, typically colored in shades of red, correspond to regions of high electron density and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack.

These computational visualizations are crucial for understanding and predicting the molecule's intermolecular interactions and chemical reactivity. For instance, the negative potential around the fluorine and the π-system of the ring suggest how the molecule might interact with electrophiles or cations, while the positive σ-hole on the bromine atom can direct its interaction with nucleophiles or Lewis bases.

Simulation of Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure verification and analysis. While specific theoretical NMR data for this compound are not widely published, the chemical shifts (δ) and coupling constants (J) can be estimated based on established principles of substituent effects on benzene (B151609) rings.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, fluoro, and isopropyl substituents. Both halogens are deshielding, shifting the signals of adjacent protons downfield. The isopropyl group, being electron-donating, will have a slight shielding effect.

The ¹³C NMR spectrum will similarly be affected. The carbon atom attached to the fluorine (C-3) is expected to show a large downfield shift and a significant ¹J(C-F) coupling constant. The carbon attached to the bromine (C-1) will also be shifted downfield, though typically less than the fluorine-bearing carbon. The carbon bearing the isopropyl group (C-2) and the isopropyl carbons themselves will have characteristic shifts.

Theoretical calculations, often employing Density Functional Theory (DFT) with methods like GIAO (Gauge-Independent Atomic Orbital), are used to predict these parameters with high accuracy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic-H | 6.8 - 7.5 | Influenced by adjacent halogen and alkyl groups. |

| Isopropyl-CH | 3.0 - 3.5 | Septet, deshielded by the aromatic ring. |

| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet, coupled to the isopropyl CH. |

| Aromatic C-Br | 110 - 120 | |

| Aromatic C-F | 160 - 165 | Large ¹J(C-F) coupling expected. |

| Aromatic C-H | 115 - 130 | |

| Isopropyl-CH | 25 - 30 | |

| Isopropyl-CH₃ | 20 - 25 |

Note: These are estimated ranges. Actual values require specific quantum chemical calculations.

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations, typically performed using DFT methods (e.g., B3LYP), can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (isopropyl): Found in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

CH₃ and CH bending modes (isopropyl): Occurring in the 1470-1370 cm⁻¹ range.

C-F stretching: A strong band expected in the 1250-1000 cm⁻¹ region.

C-Br stretching: A band at lower frequencies, typically in the 600-500 cm⁻¹ region.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) based on Isopropylbenzene with Substituent Effects

| Assignment | Isopropylbenzene (Calculated, cm⁻¹) researchgate.net | Expected Shift for this compound |

| Aromatic C-H stretch | ~3060 | Minor shift |

| Isopropyl CH₃ asym stretch | ~2965 | Minor shift |

| Isopropyl CH₃ sym stretch | ~2870 | Minor shift |

| Aromatic C=C stretch | ~1607, 1583, 1493 | Shifts due to altered ring symmetry and electronics |

| Isopropyl CH₃ bending | ~1464, 1385 | Minor to moderate shifts |

| Ring breathing mode | ~1001 | Shift expected due to substituent mass and electronic effects |

| New Mode: C-F stretch | N/A | ~1200 (Strong in IR) |

| New Mode: C-Br stretch | N/A | ~550 (Moderate in IR) |

Note: The data from isopropylbenzene serves as a reference. The presence of bromo and fluoro substituents will cause shifts and the appearance of new, characteristic vibrational modes.

Microwave spectroscopy provides highly precise information about the geometry of a molecule through the determination of its rotational constants (A, B, and C), which are inversely related to the moments of inertia about the principal axes. Theoretical calculations are essential for predicting these constants, thereby guiding experimental spectroscopic searches.

While no specific study on this compound is available, ab initio calculations have been performed for the related molecule 1-bromo-3-fluorobenzene (B1666201) using Gaussian software with the B3LYP functional. furman.edu These calculations provide the rotational constants for the core aromatic structure.

The addition of the isopropyl group at the C-2 position would significantly alter the mass distribution and, consequently, the moments of inertia and rotational constants. The molecule would change from a near-prolate asymmetric top (in the case of 1-bromo-3-fluorobenzene) to a more complex asymmetric top. The calculated constants for 1-bromo-3-fluorobenzene serve as a foundational reference for understanding the rotational properties of the substituted compound.

Table 3: Calculated Rotational Constants for the Related Molecule 1-Bromo-3-fluorobenzene furman.edu

| Parameter | Value (MHz) |

| Rotational Constant A | 2588.5 |

| Rotational Constant B | 913.4 |

| Rotational Constant C | 674.7 |

Note: These values are for 1-bromo-3-fluorobenzene and not this compound. The rotational constants for the title compound would be smaller due to the larger moments of inertia from the isopropyl group.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates. By mapping the potential energy surface (PES) of a reaction, chemists can understand the step-by-step process of bond breaking and formation.

For this compound, several reaction types could be investigated computationally, including electrophilic aromatic substitution, nucleophilic substitution (unlikely without strong activation), and the formation of organometallic reagents. Theoretical studies on similar molecules, such as the reaction of bromo-fluoro compounds with radicals, demonstrate how computational methods can probe reaction pathways. nih.gov These studies involve optimizing the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima or first-order saddle points) and to determine zero-point vibrational energies.

A key reaction for this type of molecule would be electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of attack on the benzene ring are directed by the existing substituents. The fluoro group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The isopropyl group is a bulky ortho-, para-director. The ultimate regioselectivity would be a complex interplay of these directing effects and steric hindrance from the isopropyl group. Computational modeling can calculate the activation energies for attack at each possible position (C-4, C-5, C-6), thereby predicting the major product.

For example, in a hypothetical electrophilic substitution reaction, the energy barriers for the formation of the sigma complex (Wheland intermediate) at different positions could be calculated. The transition state leading to the most stable intermediate would likely have the lowest energy barrier, indicating the preferred reaction pathway.

Table 4: Hypothetical Energy Barriers for Electrophilic Attack on this compound

| Position of Attack | Relative Stability of Intermediate | Predicted Relative Energy Barrier (ΔE‡) | Reasoning |

| C-4 | High | Low | Activated by ortho-F and para-isopropyl groups. |

| C-5 | Low | High | Meta to all three groups. |

| C-6 | Moderate | Moderate | Activated by ortho-isopropyl and para-Br groups, but sterically hindered. |

Note: This table represents a qualitative prediction. Accurate energy barriers require detailed quantum chemical calculations of the potential energy surface for a specific reaction.

Molecular Electron Density Theory (MEDT) Applications for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs molecular reactivity. mdpi.comresearchgate.net This contrasts with Frontier Molecular Orbital (FMO) theory by focusing on the electron density, a physical observable, to provide insights into reaction mechanisms. mdpi.com For this compound, MEDT can be a powerful tool to elucidate its reactivity in various organic transformations, such as electrophilic aromatic substitution or cycloaddition reactions.

The electronic structure of this compound is characterized by a complex interplay of substituent effects. The bromine and fluorine atoms are deactivating ortho-, para-directors due to their strong inductive electron withdrawal and weaker resonance electron donation. libretexts.org Conversely, the propan-2-yl (isopropyl) group is a weakly activating ortho-, para-director through an inductive electron-donating effect. The combined influence of these groups creates a unique electron density distribution on the benzene ring, which dictates the regioselectivity and reaction rates of its chemical reactions. stackexchange.commasterorganicchemistry.com

In a hypothetical MEDT study of an electrophilic substitution reaction, such as nitration, the analysis would center on the transition state (TS) structures. Key parameters like the activation energy (ΔE‡), reaction energy (ΔEr), and the Global Electron Density Transfer (GEDT) at the transition state would be calculated to predict the most favorable reaction pathway. The GEDT value indicates the net charge transfer between the electrophile and the aromatic ring, providing a quantitative measure of the polar nature of the reaction. researchgate.net A high GEDT value suggests a highly polar, and typically faster, reaction.

Below is a hypothetical data table summarizing the results of an MEDT study on the nitration of this compound. The positions are numbered starting from the bromo-substituted carbon as C1.

| Position of Attack | Relative Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔEr, kcal/mol) | GEDT at TS (e) | Predicted Major/Minor Product |

|---|---|---|---|---|

| C4 (para to Br, ortho to F) | 0.0 | -15.2 | 0.25 | Major |

| C6 (ortho to Br, ortho to isopropyl) | +2.5 | -12.8 | 0.23 | Minor (Steric Hindrance) |

| C5 (meta to Br and isopropyl) | +8.1 | -5.6 | 0.18 | Trace |

The data suggests that substitution at the C4 position is kinetically and thermodynamically most favorable, primarily directed by the strong ortho-, para-directing nature of the halogen substituents and the activating isopropyl group. Attack at the C6 position, while electronically favored, would be sterically hindered by the adjacent bulky isopropyl group and the bromine atom. masterorganicchemistry.com

Intermolecular Interactions and Surface Adsorption Simulations

Computational simulations are essential for understanding the non-covalent interactions that govern the macroscopic properties and behavior of molecules like this compound. These interactions are critical in fields such as crystal engineering, molecular recognition, and materials science. acs.org

The presence of bromine and fluorine atoms allows this compound to participate in a range of intermolecular interactions. The bromine atom, in particular, can engage in halogen bonding, where it acts as an electrophilic region (a σ-hole) to interact with electron donors. acs.org The strength of these halogen bonds can be comparable to or even greater than conventional hydrogen bonds. acs.org Computational studies on bromobenzene (B47551) have provided insights into the nature of these interactions, showing they can be tuned from mostly electrostatic to more covalent in character depending on the electron donor. acs.org

A theoretical study could quantify the interaction energies between this compound and various molecules, as shown in the hypothetical table below.

| Interacting Molecule (Electron Donor) | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Ammonia (NH₃) | Halogen Bond (Br···N) | -4.8 |

| Water (H₂O) | Halogen Bond (Br···O) | -3.5 |

| Benzene | π-π Stacking | -2.7 |

| Methane | Van der Waals | -0.9 |

Furthermore, simulations of the adsorption of this compound on surfaces can predict its behavior in thin films and at interfaces. Studies on the adsorption of simpler halobenzenes like bromobenzene and fluorobenzene (B45895) on copper surfaces have shown that the orientation of the molecule is highly sensitive to the surface structure and molecular coverage. rsc.org

For this compound, a similar sensitivity would be expected. At low coverages on a flat surface like Cu(111), the molecule would likely adsorb with its aromatic ring parallel to the surface to maximize π-surface interactions. As the surface coverage increases, intermolecular repulsions, particularly from the bulky isopropyl group and the halogen atoms, would likely force the molecules to tilt relative to the surface plane. On a more corrugated surface like Cu(110), this tilting might occur even at low coverages. rsc.org

A summary of hypothetical simulation results for surface adsorption is presented below.

| Surface | Coverage | Average Molecular Tilt Angle (°) | Adsorption Energy (eV/molecule) |

|---|---|---|---|

| Cu(111) | Low | ~5 | -1.2 |

| Cu(111) | High | ~30 | -0.9 |

| Cu(110) | Low | ~25 | -1.4 |

| Cu(110) | High | ~45 | -1.1 |

These theoretical studies, combining MEDT for reactivity and simulations for intermolecular and surface interactions, provide a comprehensive, molecular-level understanding of the chemical behavior of this compound.

Academic Research Applications and Future Directions for 1 Bromo 3 Fluoro 2 Propan 2 Yl Benzene

Strategic Building Block in Complex Organic Synthesis

In the realm of organic synthesis, haloarenes are indispensable starting materials for constructing a wide array of more complex organic compounds. ncert.nic.in The presence of multiple, distinct functional groups on 1-Bromo-3-fluoro-2-(propan-2-yl)benzene allows for selective and sequential chemical transformations, making it a valuable strategic building block.

Precursors for Polyfunctionalized Aromatic Scaffolds and Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of polyfunctionalized aromatic compounds. The bromine atom can be readily transformed through a variety of cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon bonds. adpharmachem.com This capability allows for the attachment of diverse organic fragments, leading to the creation of complex biaryl or acetylenic scaffolds that are central to many pharmaceutical and materials science applications.

Furthermore, this compound serves as a precursor for synthesizing heterocyclic systems. The halogen substituents can participate in cyclization reactions to form fused ring systems. nih.gov Fluorinated aromatic compounds, in particular, are key intermediates in the synthesis of fluoro-fused heterocycles, which are prevalent in medicinal chemistry due to the unique properties conferred by the fluorine atom. scirp.orgresearchgate.net The strategic placement of the bromo and fluoro groups, combined with the steric influence of the isopropyl group, can guide the regioselectivity of these cyclization reactions, enabling the targeted synthesis of specific heterocyclic isomers.

| Reaction Type | Potential Application of this compound | Relevant Functional Group |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds by creating a new C-C bond. | Bromine |

| Sonogashira Coupling | Introduction of alkyne functionalities to the aromatic ring. | Bromine |

| Buchwald-Hartwig Amination | Formation of C-N bonds to synthesize substituted anilines. | Bromine |

| Nucleophilic Aromatic Substitution | Replacement of the fluorine atom (if activated) to introduce nucleophiles. | Fluorine |

| Directed Ortho-metalation | Functionalization of positions adjacent to existing substituents. | Fluoro / Isopropyl |

Design and Synthesis of Novel Chemical Probes and Ligands

Chemical probes and ligands are essential tools for studying biological systems and for drug discovery. The design of these molecules requires precise control over their three-dimensional shape, electronic properties, and points of interaction. This compound offers a rigid aromatic scaffold that can be systematically modified. ncert.nic.in

The different substituents provide distinct handles for chemical modification, allowing for the modular synthesis of libraries of related compounds. nih.gov For example, the bromine atom can be converted into a variety of other functional groups to explore structure-activity relationships. The fluorine atom can engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with biological targets, while the lipophilic isopropyl group can enhance binding to hydrophobic pockets in proteins. This multi-point diversity makes the scaffold derived from this compound a valuable starting point for developing highly specific and potent chemical probes and ligands. nih.govnih.gov

Contributions to Advanced Materials Science Research

Halogenated aromatic compounds are foundational to the development of advanced materials, including high-performance polymers, liquid crystals, and organic electronics. researchgate.netgoogle.com The incorporation of atoms like fluorine and bromine can profoundly influence the macroscopic properties of a material.

Development of Functional Aromatic Derivatives for Specific Material Properties

The synthesis of functional aromatic derivatives from precursors like this compound allows for the fine-tuning of material properties. The presence of fluorine in aromatic systems is known to enhance thermal stability, oxidative resistance, and alter electronic characteristics. researchgate.net The bromine atom serves as a reactive site for polymerization reactions, enabling the incorporation of this fluorinated, alkyl-substituted aromatic unit into larger polymer chains. The resulting materials could exhibit tailored properties, such as specific solubility, dielectric constants, or optical characteristics, making them suitable for applications in electronics or specialized coatings. faluckinternational.com

Studies on Adsorption Behavior of Halogenated Aromatics on Surfaces

Understanding how molecules interact with surfaces is critical for applications ranging from catalysis to sensor technology and environmental science. Halogenated aromatic compounds are important subjects for such studies due to their distinct electronic features. The carbon-fluorine and carbon-bromine bonds in this compound are polarized, creating local dipoles that can interact with charged or polar surfaces.

Furthermore, the bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can influence the orientation and packing of molecules on a surface. The bulky isopropyl group would sterically influence how these molecules arrange themselves in an adsorbed layer. Research into the adsorption behavior of this compound on various substrates (e.g., metals, oxides, or carbon nanomaterials) could provide fundamental insights into the interplay of electrostatic, van der Waals, and halogen bonding forces at interfaces.

Fundamental Studies in Organohalogen Chemistry and Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is governed by the electronic and steric effects of its substituents. This compound is an excellent model system for studying the interplay of competing directing effects in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com

The three substituents exert different influences on the aromatic ring:

Fluorine: Strongly deactivating through its inductive effect (-I), but ortho, para-directing through its resonance effect (+R). researchgate.net

Bromine: Also deactivating (-I) and ortho, para-directing (+R).

Isopropyl Group (propan-2-yl): Activating through its inductive effect (+I) and hyperconjugation, and ortho, para-directing.

The combination of one activating group and two deactivating halogen groups creates a complex reactivity profile. The ultimate position of an incoming electrophile will depend on the balance of these directing effects and the significant steric hindrance imposed by the bulky isopropyl group located between the two halogens. Studying the outcomes of reactions like nitration, acylation, or further halogenation on this substrate provides valuable data for refining predictive models of aromatic reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F (Fluoro) | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -Br (Bromo) | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | +I (Electron Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

Methodological Advancements in Synthetic Chemistry and Computational Analysis

While dedicated research on this compound is not extensively documented, its synthesis and properties can be understood through established principles of organic chemistry and computational modeling. Advancements in these areas provide a framework for its preparation and for predicting its behavior.

Synthetic Chemistry Strategies

The synthesis of a polysubstituted benzene ring such as this compound requires a carefully planned multi-step approach to control the regiochemistry of the substitution pattern. Direct functionalization of a simple benzene precursor is unlikely to yield the desired product due to the complex interplay of directing effects. Several plausible synthetic routes can be devised based on modern synthetic methodologies.

One common strategy involves the Friedel-Crafts alkylation to introduce the isopropyl group onto an existing dihalobenzene. wikipedia.org However, this method often suffers from challenges such as polyalkylation and carbocation rearrangements. lumenlearning.com The reaction of isopropylbenzene with bromine, typically in the presence of a Lewis acid catalyst like FeBr₃, results in substitution on the aromatic ring. quora.com The isopropyl group is an ortho-, para-director, meaning the bromine would add to positions 2, 4, or 6, but this does not directly lead to the target molecule without a pre-existing fluorine.

A more controlled approach would likely involve building the molecule sequentially, potentially using ortho-directed metalation or by starting with a precursor that already contains some of the required substituents in the correct orientation. For instance, palladium-catalyzed ortho-C–H functionalization of aryl halides has emerged as a powerful tool for creating complex substitution patterns that are otherwise difficult to access. nih.govchemrxiv.org

Below is a table outlining potential, generalized synthetic approaches.

| Synthetic Strategy | Starting Material | Key Transformation(s) | Reagents & Conditions | Key Challenges |

|---|---|---|---|---|

| Ortho-Directed Alkylation | 1-Bromo-3-fluorobenzene (B1666201) | Directed ortho-metalation followed by isopropylation | 1. Strong base (e.g., n-BuLi) to generate an organolithium species. 2. Isopropylating agent (e.g., 2-iodopropane). | Competition between directing effects of F and Br; precise control of reaction temperature. |

| Sequential Aromatic Substitution | 2-Isopropylaniline | Diazotization followed by Sandmeyer (bromination) and Schiemann (fluorination) reactions. | 1. NaNO₂, HBr for bromination. 2. NaNO₂, HBF₄, heat for fluorination. | Requires careful control of diazotization conditions; potential for side reactions. |

| Modification from Benzaldehyde | A suitably substituted 2,6-dihalobenzaldehyde | Conversion of aldehyde to isopropyl group. | Processes exist for preparing 1,3-dihalo-substituted benzenes from 2,6-dihalo-substituted benzaldehydes. google.com Subsequent functionalization would be required. | Availability of the starting benzaldehyde; multiple steps to convert the aldehyde to an isopropyl group. |

Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, stability, and reactivity of molecules. rsc.orgchem8.org For this compound, DFT calculations can provide deep insights into how the three different substituents influence the aromatic system.

The electronic effects of substituents on a benzene ring are a combination of inductive and resonance effects. libretexts.orglibretexts.org

Isopropyl Group: This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation, activating the ring towards electrophilic substitution.

Computational analysis can quantify these effects and predict their impact on the molecule's properties. DFT studies can model the regioselectivity of further reactions, predict spectroscopic data (like ¹H, ¹³C, and ¹⁹F NMR chemical shifts), and determine the geometric parameters of the molecule, such as bond lengths and angles. acs.org

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Overall Effect on Ring | Predicted Influence on Reactivity |

|---|---|---|---|---|

| -F (Fluoro) | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating, Ortho/Para-directing | Decreases reactivity towards electrophiles. |

| -Br (Bromo) | Moderate -I (Withdrawing) | Weak +R (Donating) | Deactivating, Ortho/Para-directing | Decreases reactivity towards electrophiles. |

| -CH(CH₃)₂ (Isopropyl) | Weak +I (Donating) | Donating (Hyperconjugation) | Activating, Ortho/Para-directing | Increases reactivity towards electrophiles at positions 4 and 6. |

Emerging Research Areas and Potential for New Discoveries in Aromatic Chemistry

The unique substitution pattern of this compound makes it a potentially valuable scaffold for exploration in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netjscimedcentral.comnih.gov The C-F bond is strong and the small size of fluorine allows it to act as a bioisostere for hydrogen. jscimedcentral.com The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the construction of diverse molecular libraries. The isopropyl group adds steric bulk and lipophilicity, which can be crucial for optimizing interactions with biological targets like enzyme active sites or protein receptors. This compound could serve as a key intermediate in the synthesis of novel bioactive molecules for treating a range of diseases. jscimedcentral.com

Materials Science

Aromatic compounds are fundamental building blocks for advanced materials, including polymers and organic electronics. rsc.org The presence of both fluorine and bromine atoms in this compound could impart useful properties. Halogenated aromatics are often used in the synthesis of flame-retardant materials and liquid crystals. Furthermore, the specific electronic properties resulting from the combination of electron-withdrawing halogens and an electron-donating alkyl group could be exploited in the design of new organic semiconductors or materials with tailored optical properties. The bromine atom allows the molecule to be polymerized or grafted onto surfaces via reactions like Suzuki or Stille coupling.